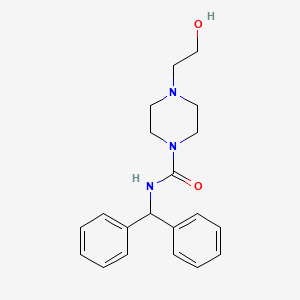

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is particularly notable for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves the reaction of N-(2-hydroxyethyl)piperazine with benzhydryl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Regeneration of the hydroxyl group

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide has several notable applications in scientific research:

-

Medicinal Chemistry:

- Antidepressant and Analgesic Activity: Compounds within the piperazine class have been documented for their antidepressant and analgesic properties. Research indicates that modifications to the piperazine structure can enhance these effects, making this compound a candidate for further pharmacological studies .

- Anti-inflammatory Properties: Studies suggest that this compound may modulate inflammatory pathways, potentially leading to new treatments for inflammatory disorders.

-

Biological Activity Assessment:

- Mechanism of Action: The compound's mechanism involves interactions with specific molecular targets, influencing enzyme activity and receptor modulation. Ongoing research aims to elucidate the exact pathways involved in its biological effects.

- Potential in Neurological Disorders: Investigations are underway to assess its efficacy in treating neurological conditions, leveraging its structural properties.

-

Industrial Applications:

- Chemical Intermediate: this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals, showcasing its versatility in chemical manufacturing.

Case Studies and Research Findings

Several studies highlight the compound's potential:

Wirkmechanismus

The mechanism of action of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetirizine: An antihistamine with a similar piperazine structure.

Hydroxyzine: Another antihistamine with a piperazine core.

Cyclizine: Used to treat nausea and motion sickness, also a piperazine derivative.

Uniqueness

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and benzhydryl groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

The synthesis of this compound typically involves the reaction of N-(2-hydroxyethyl)piperazine with benzhydryl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This nucleophilic substitution reaction is followed by purification methods like recrystallization or chromatography to obtain the final product with high purity.

The biological activity of this compound is believed to stem from its ability to modulate the activity of specific enzymes and receptors. Research indicates that it may influence signaling pathways related to inflammation and cell proliferation, although the exact molecular pathways are still under investigation.

1. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It has been tested in various models, demonstrating a reduction in pro-inflammatory cytokines and mediators.

2. Neuroprotective Effects

Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. In vitro studies revealed significant inhibition rates, suggesting its utility as a therapeutic agent .

3. Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumoral properties. Its effects on cell proliferation and apoptosis have been investigated in various cancer cell lines, showing promise as a potential anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cetirizine | Antihistamine | Allergy relief |

| Hydroxyzine | Antihistamine | Anxiety and sedation |

| Cyclizine | Piperazine derivative | Anti-nausea |

| SL-3111 | Delta-opioid receptor agonist | Pain modulation |

This compound stands out due to its specific combination of functional groups that confer distinct biological activities not found in these other compounds .

Case Studies and Research Findings

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study focused on Alzheimer's disease, this compound was tested against amyloid-beta aggregation using both in vitro and in vivo models. The compound demonstrated an 80% inhibition rate at a concentration of 10 µM, highlighting its potential as a dual inhibitor against both amyloid-beta and tau aggregation .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound in murine models of acute inflammation. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with this compound compared to controls, suggesting its potential for treating inflammatory disorders.

Eigenschaften

IUPAC Name |

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-16-15-22-11-13-23(14-12-22)20(25)21-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFZDPIGGYYJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.